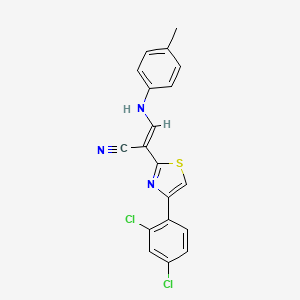![molecular formula C12H18N4O2S B2751491 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946205-75-0](/img/structure/B2751491.png)
1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including structures similar to the chemical , have been shown to exhibit significant adenosine receptor affinity. Notably, certain compounds within this class demonstrate antagonist activity at the A1 adenosine receptor, surpassing the efficacy of theophylline, a known adenosine receptor antagonist. This suggests potential applications in modulating adenosine receptor-mediated physiological processes, which could include therapeutic targets for cardiovascular diseases, neurological disorders, and inflammation (R. Quinn, P. Scammells, D. J. Tucker, 1991).
Anti-Inflammatory and Analgesic Properties
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results, with some derivatives demonstrating a therapeutic index superior to phenylbutazone and indomethacin, traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Moreover, specific compounds within this series are notable for their lack of ulcerogenic activity, indicating potential as safer alternatives to conventional NSAIDs (G. Auzzi, F. Bruni, et al., 1983).
Anticancer and Anti-5-Lipoxygenase Activities
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have identified compounds with significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. Such findings suggest the potential utility of these compounds in cancer therapy and inflammation management (A. Rahmouni, Sawssen Souiei, et al., 2016).
Herbicidal Activity
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties has unveiled their potential as herbicides. Preliminary bioassays indicate that these compounds exhibit promising herbicidal activity against various plant species, such as rape and barnyard grass. This suggests a potential application in agriculture for the management of weed species that impact crop yield (H. Liu, Hong-Qing Wang, Zhaojie Liu, 2007).
Phosphodiesterase 5 (PDE5) Inhibitors
1H-Pyrazolo[4,3-d]pyrimidines, a related class, have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5), with implications for treating erectile dysfunction and other conditions related to PDE5 activity. Subsequent modifications, including the substitution of 2-(2,2,2-trifluoroethoxy)ethyl, have led to the development of more selective and potent inhibitors, highlighting the therapeutic potential of these compounds in urological and cardiovascular diseases (M. Tollefson, Brad A. Acker, et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-6-(3-methylbutylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-8(2)3-6-19-12-14-10-9(11(18)15-12)7-13-16(10)4-5-17/h7-8,17H,3-6H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUIPCNBIVGQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
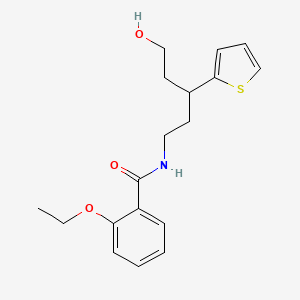
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

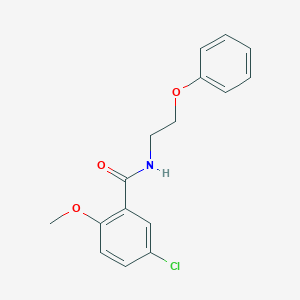
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)
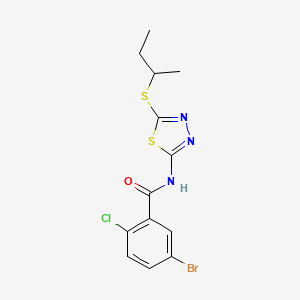
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)
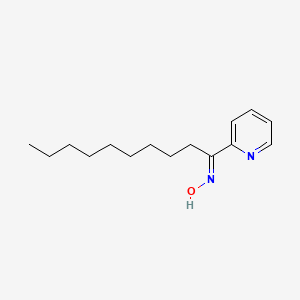
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![N,N,N',N'-Tetra([1,1'-biphenyl]-4-yl)[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B2751430.png)
